2-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide
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Overview
Description
2-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide is a chemical compound with a complex structure that includes a benzamide core, a thiopyran ring, and a hydroxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide typically involves multiple steps:
Formation of the Thiopyran Ring: The thiopyran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diene and a sulfur source, under acidic or basic conditions.
Introduction of the Hydroxyethoxy Group: The hydroxyethoxy group can be introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Attachment of the Benzamide Core: The final step involves the coupling of the thiopyran derivative with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethoxy group can undergo oxidation to form a carbonyl group.
Reduction: The benzamide core can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a drug candidate due to its unique structure, which may interact with biological targets in novel ways.
Materials Science: The compound’s structural features make it a candidate for use in the development of new materials with specific properties, such as polymers or coatings.
Biological Research: It can be used as a probe to study biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The hydroxyethoxy group could facilitate binding to hydrophilic sites, while the thiopyran ring might interact with hydrophobic regions. The benzamide core could be involved in hydrogen bonding or π-π interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(4-methylbenzyl)benzamide: Similar structure but lacks the thiopyran and hydroxyethoxy groups.
N-(4-(2-hydroxyethoxy)phenyl)benzamide: Contains the hydroxyethoxy group but lacks the thiopyran ring.
Uniqueness
2-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide is unique due to the combination of its structural features, which may confer distinct chemical and biological properties. The presence of the thiopyran ring and hydroxyethoxy group distinguishes it from other benzamide derivatives, potentially leading to unique interactions and applications.
Properties
IUPAC Name |
2-chloro-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3S/c16-13-4-2-1-3-12(13)14(19)17-11-15(20-8-7-18)5-9-21-10-6-15/h1-4,18H,5-11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDAZKKVZUYYHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)C2=CC=CC=C2Cl)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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